molecular formula C20H19N5O3 B2807056 7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396844-30-6

7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2807056
CAS No.: 1396844-30-6
M. Wt: 377.404
InChI Key: XEVVDVCQZALYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been proposed from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3, resulting in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various methods for synthesizing pyrimidine derivatives, including the target compound, demonstrating its relevance in synthetic chemistry. For instance, Girreser et al. (2004) described the synthesis of pyrimidine derivatives using the Vilsmeier reaction, highlighting the compound's potential as a scaffold for further chemical modifications Girreser, Heber, & Schütt, 2004. Similarly, Osyanin et al. (2014) proposed a novel synthesis method for chromenopyrimidine diones, which could be related to the structural framework of the target compound Osyanin, Osipov, Pavlov, & Klimochkin, 2014.

Biological Activities

Pyrimidine derivatives, including the one , have been studied for their potential biological activities. Nadendla and Lakshmi (2018) synthesized and evaluated novel pyrido pyrimidine derivatives for their antioxidant and anti-inflammatory activities, indicating the compound's relevance in medicinal chemistry Nadendla & Lakshmi, 2018. Rauf et al. (2010) examined pyrimidine derivatives for urease inhibition, suggesting their potential application in addressing conditions caused by urease-producing bacteria Rauf et al., 2010.

Optical and Nonlinear Optical Properties

Mohan et al. (2020) synthesized pyrimidine-based bis-uracil derivatives, evaluating them for optical, nonlinear optical (NLO), and drug discovery applications. This study showcases the compound's utility in developing NLO materials, which are crucial for various photonic applications Mohan et al., 2020.

Crystal Structure Analysis

Trilleras et al. (2009) investigated the crystal structures of pyrido pyrimidine diones, including derivatives similar to the target compound. Their work provides insights into the molecular and crystallographic properties, which are essential for understanding the compound's interactions and stability Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009.

Safety and Hazards

The compound “7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not intended for human or veterinary use. It is available for research use only, indicating that it should be handled with appropriate safety measures in a research setting.

Future Directions

Pyrimidopyrimidines, including “7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione”, attract considerable attention due to their high potential for application in medicinal chemistry . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Therefore, future research in this area is likely to continue exploring the synthesis, properties, and potential applications of these compounds.

Properties

IUPAC Name

2-[4-(furan-2-yl)butan-2-ylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13(9-10-15-8-5-11-28-15)22-19-21-12-16-17(23-19)24-20(27)25(18(16)26)14-6-3-2-4-7-14/h2-8,11-13H,9-10H2,1H3,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVVDVCQZALYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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